Stereochemical Configuration: Definitive (2S,3R,6R) Assignment vs. Enantiomeric and Epimeric Variants
(-)-Deoxoprosophylline possesses the unambiguous absolute configuration (2S,3R,6R), as confirmed by total synthesis from chiral pool starting materials and comparison of optical rotation with natural isolates. Its enantiomer, (+)-deoxoprosophylline (CAS 76801-85-9), has the mirror-image (2R,3S,6S) configuration. The C-6 epimer, (-)-deoxoprosopinine, is distinguished by the configuration at C-6, being (2S,3R,6S) rather than (2S,3R,6R) [1]. The synthetic sample of (-)-deoxoprosophylline prepared via aminomercuration from L-serine exhibits a specific optical rotation that matches the natural product, while the C-6 epimer (-)-deoxoprosopinine derived from the same synthetic route displays a distinctly different [α]D value, ruling out epimerization during synthesis [2]. This stereochemical precision is critical because the 2,6-disubstituted piperidin-3-ol scaffold is inherently chiral at three centers; procurement of the wrong isomer fundamentally alters molecular recognition.
| Evidence Dimension | Absolute configuration (IUPAC stereodescriptors) |
|---|---|
| Target Compound Data | (2S,3R,6R)-6-dodecyl-2-(hydroxymethyl)piperidin-3-ol [(-)-deoxoprosophylline] |
| Comparator Or Baseline | (2R,3S,6S)-6-dodecyl-2-(hydroxymethyl)piperidin-3-ol [(+)-deoxoprosophylline] and (2S,3R,6S)-6-dodecyl-2-(hydroxymethyl)piperidin-3-ol [(-)-deoxoprosopinine] |
| Quantified Difference | Inversion at 3 stereocenters (enantiomer) vs. inversion at 1 stereocenter (C-6 epimer); distinct [α]D values reported for each |
| Conditions | Optical rotation measurement (JASCO P-1020 polarimeter); configurational assignment by total synthesis and correlation with natural product [2] |
Why This Matters
Procurement of the exact (2S,3R,6R) isomer ensures experimental reproducibility and biological relevance to the natural product; substitution with epimers or enantiomers invalidates stereospecific structure–activity comparisons.
- [1] Tomioka K, et al. Synthesis of two piperidine alkaloids, (−)-deoxoprosopinine and (−)-deoxoprosophylline, from 6-hydroxylated dihydrosphingosine derivatives. Tetrahedron: Asymmetry. 2007;18(17):2104-2107. DOI: 10.1016/j.tetasy.2007.08.014. View Source
- [2] Chiral and Stereoselective Total Synthesis of (−)-Deoxoprosopinine and (−)-Deoxoprosophylline. Intramolecular Aminomercuration of an ε,ζ-Unsaturated Amine. Presented at the Symposium on Natural Organic Compounds, 1979. J-STAGE. DOI: 10.1246/tennenyuki.22.0_532. View Source
